molecular formula C4H2BrClN2 B1279914 5-Bromo-4-chloropyrimidine CAS No. 56181-39-6

5-Bromo-4-chloropyrimidine

Cat. No. B1279914
CAS RN: 56181-39-6
M. Wt: 193.43 g/mol
InChI Key: WTVLUSWQWGHYIS-UHFFFAOYSA-N
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Description

5-Bromo-4-chloropyrimidine is a chemical compound with the molecular formula C4H2BrClN2. It has an average mass of 193.429 Da and a mono-isotopic mass of 191.908981 Da .


Synthesis Analysis

The synthesis of 5-Bromo-4-chloropyrimidine involves a reflux process where 5-bromopyrimidin-4-ol is mixed with POCI3 and DIPEA at room temperature. The mixture is then heated to reflux for 3 hours. The reaction is complete when TLC (petroleum ether/EtOAc 1:1) shows no further change .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-chloropyrimidine is characterized by a density of 1.9±0.1 g/cm3. It has a boiling point of 250.7±20.0 °C at 760 mmHg .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-4-chloropyrimidine are not detailed in the search results, it’s worth noting that cyclic voltammetry can be a powerful tool to observe equilibria in solution. The addition of additives or impact of a following chemical reaction can result in the change in position of an electron transfer equilibrium, thereby shifting the observed potentials of redox events .


Physical And Chemical Properties Analysis

5-Bromo-4-chloropyrimidine has a molecular weight of 193.429, a density of 1.9±0.1 g/cm3, and a boiling point of 250.7±20.0 °C at 760 mmHg. It has a flash point of 105.4±21.8 °C .

Scientific Research Applications

a. GABA B Receptor Modulators:

b. Inhibitors and Bioactive Molecules:

Organic Synthesis and Functionalization

The compound’s unique halogen substituents make it valuable for various synthetic pathways:

a. Cross-Coupling Reactions: b. Functionalized Derivatives:

Materials Science and Catalysis

While less explored, 5-Bromo-4-chloropyrimidine may find applications in materials science and catalysis:

a. Ligand Design:
b. Functional Coatings:

Safety And Hazards

5-Bromo-4-chloropyrimidine is harmful by inhalation, in contact with skin, and if swallowed. In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers. Protective clothing and self-contained breathing apparatus should be worn .

Future Directions

The design of biologically active compounds based on isocytosine and its derivatives, including 5-Bromo-4-chloropyrimidine, has developed in several priority directions over the past 20 years. These include the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents .

properties

IUPAC Name

5-bromo-4-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClN2/c5-3-1-7-2-8-4(3)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVLUSWQWGHYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483342
Record name 5-Bromo-4-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloropyrimidine

CAS RN

56181-39-6
Record name 5-Bromo-4-chloropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56181-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-chloropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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